molecular formula C16H22N2O3S B11201806 N-cyclohexyl-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide

N-cyclohexyl-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B11201806
M. Wt: 322.4 g/mol
InChI Key: HHMXBZQYBYQZTA-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide is a chemical compound with the molecular formula C16H22N2O3S and a molecular weight of 322.42248 g/mol . This compound is characterized by the presence of a cyclohexyl group, a pyrrolidinone ring, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide typically involves the reaction of cyclohexylamine with 4-(5-oxopyrrolidin-3-yl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-cyclohexyl-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C16H22N2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

N-cyclohexyl-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide

InChI

InChI=1S/C16H22N2O3S/c19-16-10-13(11-17-16)12-6-8-15(9-7-12)22(20,21)18-14-4-2-1-3-5-14/h6-9,13-14,18H,1-5,10-11H2,(H,17,19)

InChI Key

HHMXBZQYBYQZTA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C3CC(=O)NC3

Origin of Product

United States

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